molecular formula C12H15N3O3S B7818571 Albendazole oxide CAS No. 122063-21-2

Albendazole oxide

Cat. No.: B7818571
CAS No.: 122063-21-2
M. Wt: 281.33 g/mol
InChI Key: VXTGHWHFYNYFFV-UHFFFAOYSA-N
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Description

Albendazole oxide, also known as albendazole sulfoxide, is a benzimidazole derivative. It is a metabolite of albendazole, a broad-spectrum anthelmintic used to treat various parasitic worm infestations. This compound retains the anthelmintic properties of its parent compound and is crucial in the treatment of parasitic infections.

Mechanism of Action

Target of Action

Albendazole oxide, also known as Albendazole sulfoxide, primarily targets the cytoplasmic microtubules in the intestinal and tegmental cells of helminths . It also targets PD-L1 , a protein that plays a crucial role in suppressing the immune system .

Mode of Action

This compound works by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This causes degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production, leading to the immobilization and death of the parasite . In addition, it promotes ubiquitin-mediated degradation of PD-L1 via suppressing UBQLN4, which is bound to PD-L1 and stabilizes PD-L1 protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway within the cells of the helminths . By inhibiting this pathway, it disrupts the structure and function of the cells, leading to their death . It also affects the PD-L1 pathway by promoting the degradation of PD-L1, which can enhance the activity of CD8+ T cells and the subsequent immunotherapy response .

Pharmacokinetics

This compound has a bioavailability of less than 5% . It is metabolized in the liver and has an elimination half-life of 8-12 hours . The compound is excreted through the bile duct in humans . The pharmacokinetics of Albendazole differ slightly between men and women: women have a lower oral clearance and volume of distribution, while men have a lower serum peak concentration .

Result of Action

The action of this compound results in the immobilization and death of the parasite . It also induces CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level . This can lead to a significant inhibition of tumor growth and metastasis .

Action Environment

This compound, administered to animals, enters the environment via excrements and may impact non-target organisms . Moreover, exposure of lower development stages of helminths to anthelmintics may encourage the development of drug-resistant strains of helminths . High concentrations of this compound in the environment might have a negative influence on non-target soil invertebrates .

Biochemical Analysis

Biochemical Properties

Albendazole oxide plays a crucial role in biochemical reactions. It interacts with tubulin, a protein involved in the formation of microtubules . This interaction inhibits the polymerization of tubulin into microtubules, disrupting the structure and function of cells in parasites . The compound is metabolized in the liver by cytochrome P450 oxidases (CYPs) and a flavin-containing monooxygenase (FMO) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cytoskeleton of parasitic cells, leading to their immobilization and death . It also affects cell signaling pathways and gene expression, particularly in immune cells . For instance, it has been shown to induce CD8+ T cell activity and suppress PD-L1 protein levels, enhancing the immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to tubulin, inhibiting its polymerization into microtubules . This disrupts the cytoskeleton of the cells, leading to their immobilization and death . Additionally, this compound promotes the ubiquitin-mediated degradation of PD-L1 via suppressing UBQLN4, which stabilizes PD-L1 protein .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates changes in its effects in laboratory settings. It has been observed that the compound’s stability and degradation can affect its long-term effects on cellular function . For instance, altered hepatic drug-metabolizing enzymes in certain model organisms led to increased this compound levels and reduced production of its active metabolite, potentially elevating drug toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in sheep and cattle, dosages of 7.5 to 10 mg/kg body weight of this compound are recommended . Increased doses led to elevated this compound levels and reduced production of its active metabolite, potentially increasing drug toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 oxidases (CYPs) and a flavin-containing monooxygenase (FMO) into its active metabolite . This metabolism involves interactions with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Albendazole oxide can be synthesized from albendazole through an oxidation reaction. One common method involves dissolving albendazole in formic acid and then stirring the mixture to facilitate the oxidation process . The reaction conditions, such as temperature and duration, are optimized to achieve a high yield of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are designed to ensure the efficient conversion of albendazole to this compound while maintaining high purity and yield. The use of formic acid as a solvent and oxidizing agent is common in these methods.

Chemical Reactions Analysis

Types of Reactions

Albendazole oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of albendazole sulfone.

    Reduction: Reduction reactions can convert this compound back to albendazole.

    Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Formic acid is commonly used for the oxidation of albendazole to this compound.

    Reducing Agents: Reducing agents such as sodium borohydride can be used to convert this compound back to albendazole.

    Solvents: Organic solvents like formic acid and acetic acid are often used in these reactions.

Major Products Formed

    Albendazole Sulfone: Formed through further oxidation of this compound.

    Albendazole: Formed through the reduction of this compound.

Scientific Research Applications

Albendazole oxide has several scientific research applications:

    Chemistry: Used as a model compound in studying oxidation and reduction reactions.

    Biology: Investigated for its effects on various biological systems, including its role in inhibiting microtubule polymerization.

    Medicine: Used in the treatment of parasitic infections, particularly those caused by helminths.

    Industry: Utilized in the development of new anthelmintic formulations and drug delivery systems.

Comparison with Similar Compounds

Albendazole oxide is unique among benzimidazole derivatives due to its specific mechanism of action and its effectiveness against a broad spectrum of parasitic infections. Similar compounds include:

    Albendazole: The parent compound, which is converted to this compound in the body.

    Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.

    Thiabendazole: A benzimidazole compound used to treat parasitic infections, but with a different spectrum of activity.

This compound stands out due to its higher potency and broader spectrum of activity compared to some of these similar compounds .

Properties

IUPAC Name

methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTGHWHFYNYFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057768
Record name Albendazole oxide
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Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name albendazole S-oxide
Source Human Metabolome Database (HMDB)
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CAS No.

54029-12-8, 122063-20-1, 122063-21-2
Record name (±)-Albendazole sulfoxide
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Record name (+)-Albendazole sulfoxide
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Record name Albendazole oxide [INN:BAN]
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Record name Albendazole oxide
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Record name Albendazole oxide
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Record name methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate
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Record name ALBENDAZOLE OXIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does albendazole sulfoxide exert its anthelmintic effects?

A1: [] Albendazole sulfoxide binds to β-tubulin, a protein crucial for microtubule formation in parasites. This binding disrupts microtubule polymerization, leading to impaired glucose uptake, reduced energy production, and ultimately, parasite death.

Q2: Is albendazole sulfoxide effective against all parasite species?

A2: [] While albendazole sulfoxide exhibits broad-spectrum activity, resistance has emerged in certain parasite species, particularly Haemonchus contortus in sheep and goats.

Q3: Are there differences in the efficacy of albendazole sulfoxide enantiomers?

A3: [] Yes, research indicates that (+)-(R)-albendazole sulfoxide is the more active enantiomer against Taenia solium. This finding suggests that using the (+)-(R) enantiomer alone could potentially enhance efficacy and reduce toxicity compared to racemic albendazole sulfoxide.

Q4: How is albendazole sulfoxide absorbed and metabolized in the body?

A4: [] Albendazole, administered orally, is poorly absorbed due to its low aqueous solubility. It undergoes rapid first-pass metabolism in the liver to albendazole sulfoxide, which is responsible for the systemic anthelmintic activity.

Q5: Does food intake affect albendazole sulfoxide absorption?

A5: [, ] Yes, a high-fat meal significantly increases the bioavailability of both albendazole and albendazole sulfoxide compared to a low-fat meal. This suggests that consuming albendazole with a fatty meal can enhance its therapeutic effect.

Q6: How are albendazole sulfoxide levels measured in biological samples?

A6: [, , , ] Various analytical methods, including high-performance liquid chromatography (HPLC) with UV or fluorescence detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nonaqueous capillary electrophoresis, have been developed and validated for quantifying albendazole sulfoxide in plasma, serum, cerebrospinal fluid, and tissues.

Q7: Can albendazole sulfoxide be detected in hydatid cyst fluid after treatment?

A7: [] Yes, studies have demonstrated the presence of albendazole sulfoxide in hydatid cyst fluid after albendazole administration, indicating its ability to penetrate the cyst and reach the target parasite.

Q8: Does albendazole sulfoxide interact with other drugs?

A8: [, ] Yes, dexamethasone, a corticosteroid, has been shown to decrease the elimination rate of albendazole sulfoxide, potentially increasing its plasma concentration and duration of action.

Q9: What are the mechanisms of resistance to albendazole sulfoxide?

A9: [] Resistance mechanisms involve mutations in the β-tubulin gene of the parasite, reducing the binding affinity of albendazole sulfoxide to its target.

Q10: What are the potential toxic effects of albendazole sulfoxide?

A10: [, ] While generally well-tolerated, albendazole sulfoxide can cause side effects such as elevated liver enzymes, alopecia (hair loss), and bone marrow suppression, particularly with prolonged use or high doses.

Q11: What are the challenges in formulating albendazole and albendazole sulfoxide?

A11: [] The low aqueous solubility of both compounds poses a significant challenge for formulation development, impacting their dissolution rate and bioavailability.

Q12: Are there strategies to improve the delivery of albendazole sulfoxide?

A12: [, ] Research is ongoing to develop novel drug delivery systems, such as solid lipid nanoparticles (SLNs), to enhance the solubility, permeability, and targeted delivery of albendazole sulfoxide, potentially improving its efficacy and safety profile.

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